molecular formula C17H20ClN3O2 B2622473 2-(2-chlorophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide CAS No. 1705063-68-8

2-(2-chlorophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide

Cat. No.: B2622473
CAS No.: 1705063-68-8
M. Wt: 333.82
InChI Key: KJOTTYCFSXMZJF-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide is a chemical compound of significant interest in modern medicinal chemistry and drug discovery research. It belongs to the class of N-pyrazole acetamide derivatives, a family of compounds renowned for their diverse biological activities and potential as therapeutic agents. The molecular structure incorporates a 2-chlorophenyl group and a pyrazole ring system tethered to a tetrahydropyran (oxane) group, a motif frequently employed to optimize the physicochemical properties of drug candidates . While specific biological data for this exact compound is not publicly available, related N-pyrazole derivatives have been extensively studied and reported in scientific literature for their insecticidal and antifungal properties, suggesting a potential mechanism of action involving the inhibition of critical biological pathways in pests and fungi . Furthermore, structurally similar compounds featuring pyrazole cores and halogenated phenyl rings are frequently investigated as key intermediates in the synthesis of more complex bioactive molecules and as potential kinase inhibitors for oncology research . This compound is provided exclusively for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2/c18-16-4-2-1-3-14(16)9-17(22)20-15-10-19-21(12-15)11-13-5-7-23-8-6-13/h1-4,10,12-13H,5-9,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOTTYCFSXMZJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-chlorophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide typically involves multiple steps. One common method involves the reaction of 2-chlorobenzoyl chloride with 1-(oxan-4-ylmethyl)-1H-pyrazole in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(2-chlorophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-(2-chlorophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Structural Features

The compound’s key differentiator is the oxan-4-ylmethyl substituent on the pyrazole ring, which introduces a tetrahydropyran-derived ether group. This contrasts with other acetamide derivatives:

  • Metazachlor (): Contains a 2,6-dimethylphenyl group and a 1H-pyrazol-1-ylmethyl substituent, lacking the oxan-4-yl group. This substitution pattern is critical for herbicidal activity .
  • N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide (): Features a methylsulfanylphenyl group, introducing sulfur-based electron-withdrawing effects, unlike the oxygen-rich oxan-4-yl group in the target compound .
  • 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (): Exhibits a dichlorophenyl group and a dihydropyrazole ring, emphasizing steric bulk and halogenated interactions .

Table 1: Structural Comparison of Acetamide Derivatives

Compound Name Key Substituents Bioactivity/Use Source
Target Compound Oxan-4-ylmethyl-pyrazole, 2-chlorophenyl Not explicitly stated
Metazachlor 2,6-Dimethylphenyl, pyrazolylmethyl Herbicide
Compound Methylsulfanylphenyl, dihydropyrazole Antimicrobial (hypothesized)
Compound 2,4-Dichlorophenyl, dihydropyrazole Structural analog to penicillin
Physicochemical Properties
  • Hydrogen Bonding : ’s compound forms R₂²(10) dimers via N–H···O bonds, stabilizing its crystal lattice. The oxan-4-yl group’s ether oxygen may participate in similar interactions, improving solubility .
  • Dihedral Angles : The target compound’s pyrazole-oxan-4-ylmethyl linkage likely imposes torsional strain (cf. 48.45° dihedral angle in ), affecting conformational flexibility .

Biological Activity

The compound 2-(2-chlorophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes the available research findings, including biological assays, structure-activity relationships, and case studies, to provide a comprehensive overview of its pharmacological profile.

Chemical Structure

The compound can be characterized by its structural formula:

C16H18ClN3O2\text{C}_{16}\text{H}_{18}\text{ClN}_{3}\text{O}_{2}

It features a 2-chlorophenyl group, a pyrazole moiety, and an oxan ring, which are known to contribute to its biological activity.

Antiviral Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant antiviral activities. For instance, analogues of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide have shown potent inhibition against human adenovirus (HAdV) with selectivity indexes greater than 100, suggesting that modifications in the chlorophenyl and pyrazole components could enhance antiviral efficacy .

Antimicrobial Activity

Compounds containing the chlorophenyl and pyrazole structures have demonstrated varying degrees of antimicrobial activity. For example, derivatives were tested against Salmonella typhi and Bacillus subtilis, showing moderate to strong activity. The presence of the oxan ring may also play a role in enhancing membrane permeability, thus improving antimicrobial effects .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is notable. Similar compounds have been reported as effective acetylcholinesterase inhibitors, which are crucial in managing neurological disorders. The interaction with bovine serum albumin (BSA) indicates good binding affinity, which is essential for therapeutic efficacy .

Study 1: Antiviral Efficacy

A study focusing on the antiviral properties of structurally related compounds revealed that modifications in the pyrazole structure significantly influenced their activity against HAdV. The compound 15 , for instance, exhibited an IC50 of 0.27 μM with minimal cytotoxicity (CC50 = 156.8 μM), indicating a favorable therapeutic window for further development .

Study 2: Antimicrobial Screening

In another investigation, various derivatives were synthesized and screened for antibacterial properties. Compounds demonstrated strong inhibitory effects against multiple bacterial strains, highlighting the importance of substituent variations on biological activity. The oxan moiety was particularly noted for enhancing bioactivity through improved solubility and stability .

Structure-Activity Relationship (SAR)

The biological activity of This compound can be attributed to several key structural features:

Structural FeatureRole in Activity
Chlorophenyl Group Enhances lipophilicity and potential receptor interactions
Pyrazole Moiety Contributes to enzyme inhibition and antiviral activity
Oxan Ring Improves solubility and membrane penetration

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